N-benzyl-2-methoxy-5-nitroaniline
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Overview
Description
N-benzyl-2-methoxy-5-nitroaniline is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-benzyl-2-methoxy-5-nitroaniline is not fully understood. However, it is believed to work by interfering with the metabolic processes of microorganisms and cancer cells. The compound may inhibit the activity of enzymes involved in cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-methoxy-5-nitroaniline has low toxicity and does not cause significant adverse effects on the body. However, further studies are needed to determine the long-term effects of the compound on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-2-methoxy-5-nitroaniline is its broad-spectrum antibacterial and antifungal activity. It also has potential applications in cancer therapy. However, the compound has some limitations for lab experiments, including its low solubility in water and limited availability.
Future Directions
N-benzyl-2-methoxy-5-nitroaniline has great potential for further research. Some possible future directions include:
1. Development of more efficient synthesis methods to increase yield and purity.
2. Investigation of the compound's mechanism of action to gain a better understanding of its antibacterial, antifungal, and antitumor properties.
3. Evaluation of the compound's potential as a drug candidate for various diseases.
4. Exploration of the compound's potential applications in other fields, such as agriculture and food preservation.
In conclusion, N-benzyl-2-methoxy-5-nitroaniline is a promising compound that has potential applications in various fields of scientific research. Its broad-spectrum antibacterial and antifungal activity, as well as its potential as a cancer therapy candidate, make it a valuable area of study. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of N-benzyl-2-methoxy-5-nitroaniline involves a multistep process that includes the condensation of 2-methoxyaniline with benzaldehyde, followed by nitration and reduction. The final product is obtained through recrystallization. The process requires careful handling of hazardous chemicals and precise control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
N-benzyl-2-methoxy-5-nitroaniline has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-2-methoxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-8-7-12(16(17)18)9-13(14)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDCXXOWVIDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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